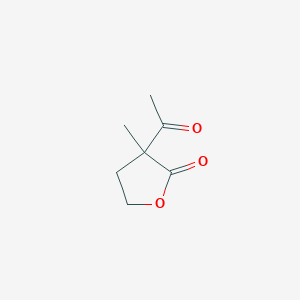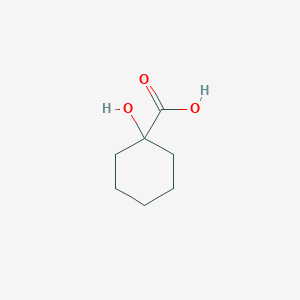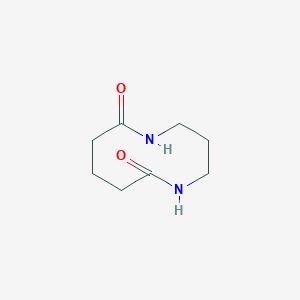
1,5-Diazacyclodecane-6,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diazacyclodecane-6,10-dione, also known as DADAO, is a cyclic urea compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications. DADAO has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of fields, including drug development and biomedical research.
Mécanisme D'action
The mechanism of action of 1,5-Diazacyclodecane-6,10-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. 1,5-Diazacyclodecane-6,10-dione has been shown to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
1,5-Diazacyclodecane-6,10-dione has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. In addition, 1,5-Diazacyclodecane-6,10-dione has been shown to have antioxidant properties and may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,5-Diazacyclodecane-6,10-dione is its ability to selectively target cancer cells, making it a promising candidate for use in cancer treatment. However, 1,5-Diazacyclodecane-6,10-dione has also been found to exhibit cytotoxic effects on normal cells, which may limit its use in certain applications. In addition, the synthesis of 1,5-Diazacyclodecane-6,10-dione can be challenging and requires specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research on 1,5-Diazacyclodecane-6,10-dione. One area of interest is the development of new chemotherapeutic agents based on 1,5-Diazacyclodecane-6,10-dione, which may have improved efficacy and fewer side effects than current treatments. In addition, 1,5-Diazacyclodecane-6,10-dione may have applications in the treatment of other diseases, such as bacterial and fungal infections. Further research is needed to fully understand the mechanism of action of 1,5-Diazacyclodecane-6,10-dione and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of 1,5-Diazacyclodecane-6,10-dione can be achieved through a variety of methods, including the reaction of 1,5-diaminopentane with phosgene, the reaction of 1,5-diaminopentane with cyanogen bromide, and the reaction of 1,5-diaminopentane with dimethyl carbonate. The most commonly used method involves the reaction of 1,5-diaminopentane with phosgene, which yields 1,5-Diazacyclodecane-6,10-dione as a white crystalline solid.
Applications De Recherche Scientifique
1,5-Diazacyclodecane-6,10-dione has been extensively studied for its potential applications in various fields of scientific research. In drug development, 1,5-Diazacyclodecane-6,10-dione has been found to exhibit antitumor activity and is being investigated as a potential chemotherapeutic agent. In addition, 1,5-Diazacyclodecane-6,10-dione has been shown to have antibacterial and antifungal properties, making it a promising candidate for use in the development of new antimicrobial agents.
Propriétés
Numéro CAS |
1489-84-5 |
|---|---|
Nom du produit |
1,5-Diazacyclodecane-6,10-dione |
Formule moléculaire |
C8H14N2O2 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1,5-diazecane-6,10-dione |
InChI |
InChI=1S/C8H14N2O2/c11-7-3-1-4-8(12)10-6-2-5-9-7/h1-6H2,(H,9,11)(H,10,12) |
Clé InChI |
SQZYOKOZTGDMBU-UHFFFAOYSA-N |
SMILES |
C1CC(=O)NCCCNC(=O)C1 |
SMILES canonique |
C1CC(=O)NCCCNC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azaspiro[4.4]nonane-1,3-dione](/img/structure/B72857.png)
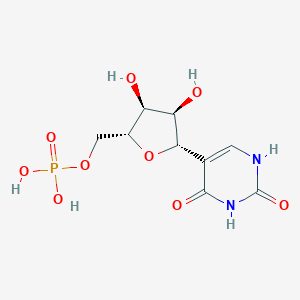
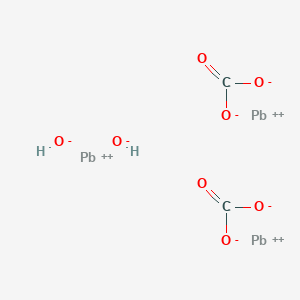
![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)

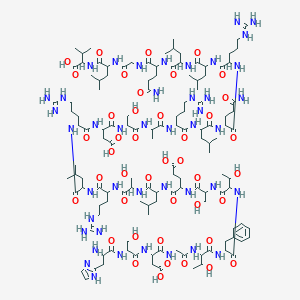
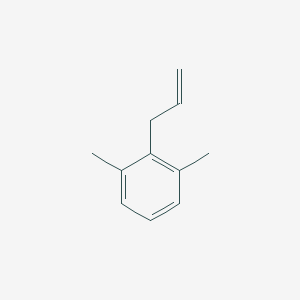
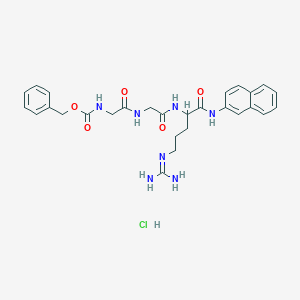

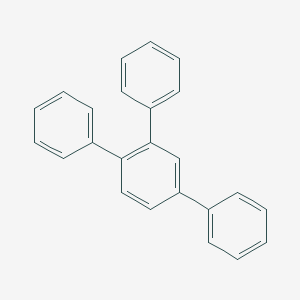
![4-[(Dimethylamino)sulfonyl]benzoic acid](/img/structure/B72875.png)
